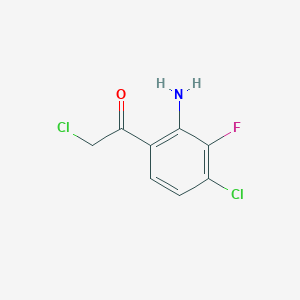
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro-
Vue d'ensemble
Description
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, chloro, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-amino-4-chloro-3-fluoroaniline is acylated with ethanoyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.
Comparaison Avec Des Composés Similaires
- Ethanone, 1-(2-amino-4-chlorophenyl)-2-chloro-
- Ethanone, 1-(2-amino-3-fluorophenyl)-2-chloro-
- Ethanone, 1-(2-amino-4-chloro-3-methylphenyl)-2-chloro-
Comparison: Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity, stability, and biological activity compared to similar compounds with different substituents. The specific arrangement of these groups can lead to distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H6Cl2FNO |
|---|---|
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
1-(2-amino-4-chloro-3-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H6Cl2FNO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3,12H2 |
Clé InChI |
JMTRCMUHKAGCTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CCl)N)F)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














